molecular formula C13H15BrN2O2 B2557435 N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide CAS No. 1355501-26-6

N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide

Cat. No.: B2557435
CAS No.: 1355501-26-6
M. Wt: 311.179
InChI Key: UKLREDQVINIIEY-UHFFFAOYSA-N
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Description

N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an acetamido group, and a prop-2-enamide moiety

Properties

IUPAC Name

N-[2-[[2-(2-bromophenyl)acetyl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-2-12(17)15-7-8-16-13(18)9-10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLREDQVINIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to form 2-bromophenylacetic acid.

    Amidation: The 2-bromophenylacetic acid is then reacted with ethylenediamine to form N-(2-bromophenyl)acetamide.

    Alkylation: The N-(2-bromophenyl)acetamide is further reacted with acryloyl chloride to introduce the prop-2-enamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and alkene functionalities.

    Polymerization: The prop-2-enamide group can participate in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the acetamido and prop-2-enamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Lacks the prop-2-enamide group, resulting in different reactivity and applications.

    2-bromo-N-acetylaniline: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    Ethyl 2-(2-bromophenyl)acetamide: Contains an ethyl ester group instead of the prop-2-enamide group, affecting its reactivity and applications.

Uniqueness

N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the prop-2-enamide group allows for polymerization and other reactions not possible with similar compounds.

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